molecular formula C17H22ClNO4 B1272005 Boc-(R)-alpha-(4-chloro-benzyl)-proline CAS No. 959582-49-1

Boc-(R)-alpha-(4-chloro-benzyl)-proline

Cat. No.: B1272005
CAS No.: 959582-49-1
M. Wt: 339.8 g/mol
InChI Key: ITYZUJACZSDOIE-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(R)-alpha-(4-chloro-benzyl)-proline is a useful research compound. Its molecular formula is C17H22ClNO4 and its molecular weight is 339.8 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boc-®-alpha-(4-chloro-benzyl)-proline is a complex compound that has been found to interact with certain enzymes in the body. The primary targets of this compound appear to be the enzymes Trypsin-1 and Trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the human body.

Mode of Action

The compound interacts with its targets by binding to the active sites of the enzymes. This interaction can lead to changes in the structure and function of the enzymes, potentially altering their ability to break down proteins . .

Biochemical Pathways

The biochemical pathways affected by Boc-®-alpha-(4-chloro-benzyl)-proline are primarily those involved in protein digestion and absorption. By interacting with trypsin enzymes, the compound can influence the breakdown of dietary proteins into their constituent amino acids . These amino acids are then absorbed by the body and used in a variety of physiological processes.

Pharmacokinetics

Like many similar compounds, it is likely to be absorbed into the bloodstream after ingestion, distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of Boc-®-alpha-(4-chloro-benzyl)-proline’s action are largely dependent on its interactions with trypsin enzymes. By inhibiting these enzymes, the compound could potentially affect the digestion and absorption of proteins, leading to changes in the body’s amino acid levels . .

Action Environment

The action, efficacy, and stability of Boc-®-alpha-(4-chloro-benzyl)-proline can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the compound’s stability and its ability to interact with trypsin enzymes . Additionally, factors such as temperature and the presence of other compounds can also influence its action and efficacy.

Properties

IUPAC Name

(2R)-2-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYZUJACZSDOIE-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375950
Record name BOC-(R)-ALPHA-(4-CHLORO-BENZYL)-PROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959582-49-1
Record name BOC-(R)-ALPHA-(4-CHLORO-BENZYL)-PROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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